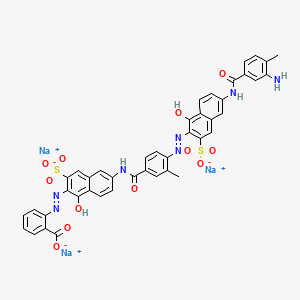
Trisodium 2-((6-((4-((6-((3-amino-4-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium 2-((6-((4-((6-((3-amino-4-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense color.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 2-((6-((4-((6-((3-amino-4-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoate involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of 3-amino-4-methylbenzoic acid, followed by coupling with 1-hydroxy-2-naphthylamine-3,6-disulfonic acid. The resulting intermediate undergoes further diazotization and coupling with another molecule of 1-hydroxy-2-naphthylamine-3,6-disulfonic acid to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for temperature and pH control is common to maintain the optimal conditions for each reaction step.
Chemical Reactions Analysis
Types of Reactions
Trisodium 2-((6-((4-((6-((3-amino-4-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions typically target the azo groups, converting them into amines.
Substitution: The sulfonate groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Breakdown products include smaller aromatic compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Trisodium 2-((6-((4-((6-((3-amino-4-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoate is used in various scientific research applications:
Chemistry: As a dye for studying reaction mechanisms and kinetics.
Biology: Used in staining techniques for microscopy.
Medicine: Investigated for potential use in diagnostic imaging.
Industry: Widely used in textile and paper industries for dyeing purposes.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates in the textile and paper industries, where it binds to fibers and imparts color through ionic and covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-aminobenzoate
- 3-Amino-4-methylbenzoic acid
- Ethyl 3-amino-4-(methylamino)benzoate
Uniqueness
Trisodium 2-((6-((4-((6-((3-amino-4-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoate stands out due to its high stability, intense color, and versatility in various applications. Its unique structure allows for strong binding to substrates, making it an effective dye in industrial applications.
Properties
CAS No. |
72152-52-4 |
|---|---|
Molecular Formula |
C43H30N7Na3O12S2 |
Molecular Weight |
969.8 g/mol |
IUPAC Name |
trisodium;2-[[6-[[4-[[6-[(3-amino-4-methylbenzoyl)amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-3-methylbenzoyl]amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate |
InChI |
InChI=1S/C43H33N7O12S2.3Na/c1-21-7-8-24(18-32(21)44)42(54)46-28-11-13-29-26(17-28)19-35(63(57,58)59)37(39(29)51)49-47-33-14-9-23(15-22(33)2)41(53)45-27-10-12-30-25(16-27)20-36(64(60,61)62)38(40(30)52)50-48-34-6-4-3-5-31(34)43(55)56;;;/h3-20,51-52H,44H2,1-2H3,(H,45,53)(H,46,54)(H,55,56)(H,57,58,59)(H,60,61,62);;;/q;3*+1/p-3 |
InChI Key |
MYMMJFARYIVOJB-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)C(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=CC=CC=C7C(=O)[O-])S(=O)(=O)[O-])C)S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


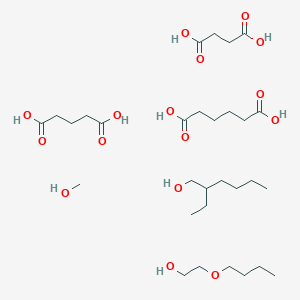
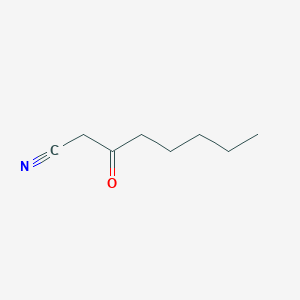

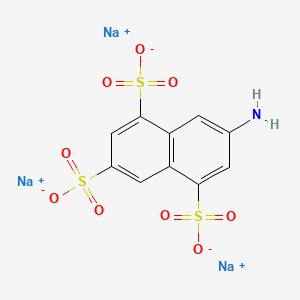

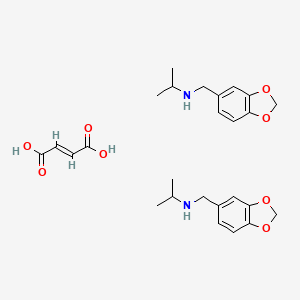
![7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine](/img/structure/B14469491.png)
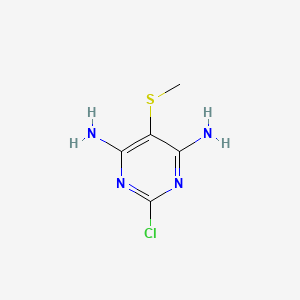
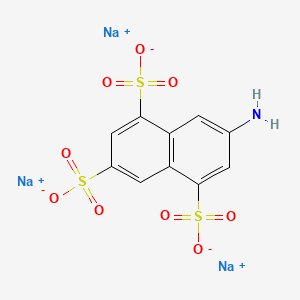
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)


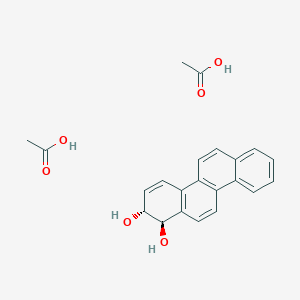
![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)
